molecular formula C14H19NO5 B1338370 Boc-DL-m-tyrosine CAS No. 174732-96-8

Boc-DL-m-tyrosine

Cat. No. B1338370
CAS RN: 174732-96-8
M. Wt: 281.3 g/mol
InChI Key: FABANBOJFXYSHH-UHFFFAOYSA-N
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Description

Boc-DL-m-tyrosine is a chemical compound with the molecular formula C14H19NO5 . It is an off-white to grey crystalline powder . The IUPAC name for Boc-DL-m-tyrosine is 2-amino-3-(3-hydroxyphenyl)propanoic acid .


Synthesis Analysis

The synthesis of Boc-L-tyrosine can be achieved by using (Boc)2O . According to the method, an aqueous solution of one of L-tyrosine, sodium hydroxide, and potassium hydroxide is added into (Boc)2O in batches under a one-pot condition, resulting in Boc-L-tyrosine .


Molecular Structure Analysis

The molecular structure of Boc-DL-m-tyrosine consists of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The InChI key is JZKXXXDKRQWDET-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Boc-DL-m-tyrosine has a molecular weight of 281.31 . It appears as an off-white to grey crystalline powder . The compound has a boiling point of approximately 314.29°C and a melting point between 268-288°C . Its density is roughly estimated to be 1.2375 g/cm3 .

Mechanism of Action

Tyrosine, a component of Boc-DL-m-tyrosine, is an essential precursor for the synthesis of catecholamines, including L-DOPA, tyramine, and dopamine . Abnormal tyrosine levels in biological fluids have been linked to various metabolic disorders .

Safety and Hazards

Boc-DL-m-tyrosine should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust, mist, gas, or vapors .

properties

IUPAC Name

3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABANBOJFXYSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-DL-m-tyrosine

Synthesis routes and methods

Procedure details

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate (0.91 g, 3.1 mmol) was taken up in methanol (30 mL) at rt and the lithium hydroxide monohydrate (0.51 g, 12.3 mmol) in water (10 mL) was added. The reaction was complete after stirring for 2 h. The methanol was removed under reduced pressure to give an aqueous layer which was partitioned between ethyl acetate and 1 N HCl. The organic layer was washed with brine, dried over magnesium sulfate and concentrated under reduced pressure to give 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid (0.89 g, 100%). Analytical LCMS (M+H-Boc)+: m/z=181.9.
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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